N-[4-(aminosulfonyl)phenyl]-3-(4-isopropylphenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of N-[4-(aminosulfonyl)phenyl]acrylamide and its derivatives involves the reaction of acryloyl chloride or methacryloyl chloride with sulfonamide under optimized conditions. This process yields high product yields and allows for the synthesis of related compounds through copolymerization systems, illustrating the compound's foundational role in developing new materials with tailored properties (W. Zhi-xue, 2005).
Molecular Structure Analysis
The molecular structure of N-[4-(aminosulfonyl)phenyl]acrylamide has been characterized using techniques such as 1H NMR, IR, and elemental analysis. These studies confirm the expected structure and provide a basis for understanding the reactivity and interactions of the molecule, which is crucial for its applications in polymer chemistry and materials science.
Chemical Reactions and Properties
N-[4-(aminosulfonyl)phenyl]acrylamide participates in various chemical reactions, including copolymerization with acrylonitrile and methyl methacrylate. These reactions are essential for producing polymers with specific properties, such as conductivity and temperature responsiveness. The reactivity ratios of these copolymerization systems have been calculated, offering insights into the polymerization behavior and the properties of the resulting polymers (W. Zhi-xue, 2004).
Physical Properties Analysis
The physical properties of polymers derived from N-[4-(aminosulfonyl)phenyl]acrylamide, such as glass temperature and ion conductivity, are influenced by the copolymer composition. These properties are critical for applications in areas like polymer electrolytes for lithium-ion batteries, where the conductivity and mechanical properties of the polymer matrix are essential for performance (An-ran Wang, Yongzhong Bao, Z. Weng, Zhi-ming Huang, 2010).
Chemical Properties Analysis
The compound's chemical properties, such as its ability to form copolymers with specific reactivity ratios and its participation in radical polymerization reactions, demonstrate its utility in creating advanced materials. These properties enable the design of materials with desired characteristics, such as responsiveness to environmental stimuli or specific mechanical properties (Fang-Lin Tan, Ren‐Jie Song, Ming Hu, Jin‐Heng Li, 2016).
properties
IUPAC Name |
(E)-3-(4-propan-2-ylphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13(2)15-6-3-14(4-7-15)5-12-18(21)20-16-8-10-17(11-9-16)24(19,22)23/h3-13H,1-2H3,(H,20,21)(H2,19,22,23)/b12-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRGPXNZBOSIFOC-LFYBBSHMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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